molecular formula C14H22ClNO3 B2615857 {[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride CAS No. 61861-92-5

{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride

Cat. No.: B2615857
CAS No.: 61861-92-5
M. Wt: 287.78
InChI Key: PMMMOJMWJCJZGA-UHFFFAOYSA-N
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Description

{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and a dimethoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of {[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tetrahydropyran ring followed by the introduction of the dimethoxyphenyl group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.

Chemical Reactions Analysis

{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the tetrahydropyran ring or the dimethoxyphenyl group.

Scientific Research Applications

This compound has several scientific research applications due to its unique structure and reactivity. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or ligand in studies involving molecular interactions. In medicine, its potential pharmacological properties are of interest, particularly in the development of new therapeutic agents. Industrial applications may include its use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of {[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and guide the development of related compounds.

Comparison with Similar Compounds

When compared to similar compounds, {[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride stands out due to its unique combination of a tetrahydropyran ring and a dimethoxyphenyl group. Similar compounds may include those with variations in the substituents on the phenyl ring or modifications to the tetrahydropyran structure. These differences can significantly impact their chemical reactivity and biological activity, highlighting the importance of structural features in determining the properties of these compounds.

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)oxan-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-16-12-4-3-11(9-13(12)17-2)14(10-15)5-7-18-8-6-14;/h3-4,9H,5-8,10,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMMOJMWJCJZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)CN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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